molecular formula C24H23BrN2O2S B4070835 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4070835
M. Wt: 483.4 g/mol
InChI Key: JDHFOJJLBYEJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide is not fully understood, but it is believed to act on a variety of molecular targets. 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to interact with several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its interactions with enzymes and receptors, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide in laboratory experiments is its versatility. 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to interact with a variety of molecular targets, making it a useful tool for studying a wide range of biological processes. Additionally, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of using 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide. One area of interest is the development of new drugs based on the structure of 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide and its interactions with various molecular targets. Another potential area of research is the use of 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide in combination with other drugs to enhance their efficacy. Finally, further studies are needed to determine the potential therapeutic applications of 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide in a variety of disease states.

Scientific Research Applications

2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been shown to have anti-proliferative effects and may be useful in the development of new cancer treatments. Additionally, 2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been studied for its potential as a drug discovery tool, as it has been shown to interact with a variety of molecular targets.

properties

IUPAC Name

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O2S/c1-17(18-9-3-2-4-10-18)26-24(29)20-12-6-8-14-22(20)27-23(28)16-30-15-19-11-5-7-13-21(19)25/h2-14,17H,15-16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHFOJJLBYEJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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